molecular formula C9H10ClN B8751961 4-Chloro-2-methyl-2,3-dihydro-1H-indole CAS No. 72995-19-8

4-Chloro-2-methyl-2,3-dihydro-1H-indole

Cat. No.: B8751961
CAS No.: 72995-19-8
M. Wt: 167.63 g/mol
InChI Key: YOYCNNJAIOQWMD-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-2,3-dihydro-1H-indole is a substituted indoline derivative that serves as a versatile synthetic intermediate and key building block in medicinal chemistry and pharmaceutical research. Its core structure, featuring the 2,3-dihydro-1H-indole (indoline) scaffold, is a privileged motif found in numerous biologically active compounds and approved drugs. For instance, the closely related compound 2,3-dihydro-2-methyl-1H-indole is a critical precursor in the multi-step synthesis of Indapamide, a well-established antihypertensive medication . The presence of both a chloro substituent and a methyl group on the saturated ring in this molecule makes it a valuable substrate for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs. Researchers utilize this compound primarily as a scaffold for developing new therapeutic agents. Indole and dihydroindole derivatives have demonstrated a wide spectrum of biological activities in scientific literature, including antiviral, anti-inflammatory, anticancer, and antihypertensive properties . The specific substitution pattern on this compound allows researchers to investigate its potential interaction with various enzymatic targets and biological pathways. Its primary research value lies in its role as a precursor for the synthesis of more complex nitrogen-containing heterocycles, which are often central to the activity of pharmaceutical compounds. This product is intended for laboratory research purposes only. This compound is strictly for research and development use in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) prior to use.

Properties

CAS No.

72995-19-8

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

IUPAC Name

4-chloro-2-methyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H10ClN/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-4,6,11H,5H2,1H3

InChI Key

YOYCNNJAIOQWMD-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(N1)C=CC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight Key Spectral Data (NMR, MS) References
This compound* C₉H₁₀ClN 167.63 δ(¹³C-NMR): ~47 ppm (CH₂), ~125–136 ppm (ArC)
4-Chloro-1H-indole C₈H₆ClN 151.59 MS (EI): m/z 151 (M⁺)
6-Chloro-2-methyl-1H-indole C₉H₈ClN 165.62
4-Chloro-5-fluoro-1H-indole-2,3-dione C₈H₃ClFNO₂ 199.57 HRMS (CI): m/z 253.0979 (M⁺)

*Inferred data based on structural analogs. The CH₂ group in dihydroindoles appears near 47 ppm in ¹³C-NMR, while aromatic carbons range from 125–136 ppm .

Q & A

Q. How can the crystal structure of 4-Chloro-2-methyl-2,3-dihydro-1H-indole be determined experimentally?

Methodological Answer: The crystal structure can be resolved using single-crystal X-ray diffraction. After data collection, refinement is performed using programs like SHELXL . Key parameters include:

  • Dihedral angles between substituents (e.g., orthogonality of phenyl and indole rings, as seen in analogous compounds ).
  • Hydrogen bonding motifs : Intramolecular C–H⋯O bonds may form S(6) ring motifs, while intermolecular interactions (C–H⋯O/S) create larger ring patterns (e.g., R4<sup>4</sup>(18) or R2<sup>2</sup>(12)) .
  • Hybridization analysis : Bond angles at nitrogen atoms (sp² or sp³) can be calculated from refined coordinates .
ParameterExample Values from Analogous Structures
Dihedral angle (phenyl-indole)87.58–88.33°
Intramolecular H-bondS(6) motif with sulfone O
Intermolecular H-bondC–H⋯O/S forming R4<sup>4</sup>(18) motifs

Q. What are the standard synthetic routes for this compound?

Methodological Answer:

  • Cyclization of propargylamides : React 3-halo-2-alkynylpropanamides with NaOH in DMF under reflux (140°C, N2). Monitor progress via GC-MS .
  • Regioselective halogenation : Introduce chlorine at position 4 via electrophilic substitution, leveraging directing effects of the methyl group at position 2 .
  • Reductive methods : Hydrogenation of substituted indoles using catalysts like Pd/C or PtO2 under controlled pressure .

Key Considerations :

  • Solvent choice (DMF for cyclization , THF for dehydrogenation ).
  • Temperature and reaction time to avoid over-reduction or side products.

Advanced Research Questions

Q. How do substituents (e.g., chloro, methyl) influence the electronic and steric landscape in this compound?

Methodological Answer:

  • Electronic effects : The electron-withdrawing chloro group at position 4 increases electrophilicity at adjacent carbons, while the methyl group at position 2 provides steric hindrance, directing regioselectivity in reactions like Friedel-Crafts alkylation .
  • Steric effects : Methyl substituents can distort bond angles (e.g., tetrahedral geometry at sulfur in sulfonamide derivatives ). Computational modeling (DFT or molecular docking) quantifies these effects .
  • Reactivity in cross-coupling : Chloro groups enable Suzuki-Miyaura couplings, but steric bulk may reduce efficiency compared to unsubstituted analogs .

Q. How can computational methods enhance crystallographic data interpretation for this compound?

Methodological Answer:

  • Hydrogen bond network analysis : Tools like SHELXPRO or Mercury (CCDC) map intermolecular interactions. For example, C–H⋯O/S bonds in crystal packing can predict solubility and stability .
  • Twinning refinement : For challenging datasets (e.g., inversion twins), use twin law matrices in SHELXL .
  • Electrostatic potential maps : Generated via Gaussian or ORCA , these maps explain nucleophilic/electrophilic sites for reaction design .

Q. What are the mechanistic implications of oxidative dehydrogenation using DDQ on this compound?

Methodological Answer:

  • Reaction setup : Add DDQ (1.1 eq) in THF at 0°C under argon, then warm to room temperature .
  • Mechanistic pathway : DDQ abstracts hydrogens from the dihydroindole ring, forming aromatic indoles. The chloro group stabilizes the transition state via resonance, while the methyl group may slow kinetics due to steric effects.
  • Product characterization : Monitor via LC-MS and <sup>1</sup>H NMR for loss of dihydroindole protons (δ 3.5–4.5 ppm) and emergence of aromatic signals (δ 6.5–7.5 ppm).

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for similar indole derivatives?

Methodological Answer:

  • Variable factors :
  • Purity of starting materials : Halogenated precursors (e.g., 4-chloroaniline) often require rigorous drying .
  • Catalyst loading : Pd-based catalysts may degrade under high-temperature cyclization .
    • Troubleshooting :
  • Reproduce conditions with inert atmosphere (N2/Ar) and anhydrous solvents.
  • Use alternative catalysts (e.g., CuI for Ullmann couplings) if Pd systems underperform .

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